
Oxacyclotetradecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of oxacyclotetradecane typically involves the cyclization of linear polyethers. One common method is the Williamson ether synthesis, where a diol reacts with a dihalide in the presence of a strong base such as sodium hydride. The reaction conditions usually require an inert atmosphere and an aprotic solvent like tetrahydrofuran.
Industrial Production Methods
On an industrial scale, this compound can be produced through a similar cyclization process but optimized for large-scale production. This involves continuous flow reactors and the use of catalysts to increase yield and efficiency. The reaction conditions are carefully controlled to ensure the purity and consistency of the product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxacyclotetradecane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or peroxides.
Reduction: Reduction reactions can convert this compound into simpler ethers or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the ring structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. These reactions typically occur under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride are used, often requiring anhydrous conditions.
Substitution: Nucleophiles like sodium alkoxides or thiolates are used in substitution reactions, usually in polar aprotic solvents.
Major Products Formed
Oxidation: Produces oxides or peroxides.
Reduction: Yields simpler ethers or alcohols.
Substitution: Results in functionalized derivatives of this compound.
Applications De Recherche Scientifique
Oxacyclotetradecane has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry due to its ability to form stable complexes with metal ions.
Biology: Studied for its potential as a drug delivery vehicle because of its ability to encapsulate various molecules.
Medicine: Investigated for its antimicrobial properties and potential use in pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as polymers and nanocomposites, due to its unique structural properties.
Mécanisme D'action
The mechanism by which oxacyclotetradecane exerts its effects is primarily through its ability to form stable complexes with metal ions. This complexation can alter the reactivity and solubility of the metal ions, making them more suitable for various applications. The molecular targets include metal ions and other small molecules that can be encapsulated within the ring structure. The pathways involved often include coordination chemistry and host-guest interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Crown Ethers: Similar to oxacyclotetradecane, crown ethers are cyclic compounds that can complex with metal ions. crown ethers typically have smaller ring sizes.
Cyclodextrins: These are cyclic oligosaccharides that can also encapsulate molecules, but they are composed of sugar units rather than ether linkages.
Calixarenes: Another class of macrocyclic compounds that can form complexes with metal ions, but they have a different structural framework.
Uniqueness
This compound is unique due to its specific ring size and ether linkages, which provide distinct chemical properties and reactivity compared to other macrocyclic compounds
Propriétés
Numéro CAS |
24380-26-5 |
|---|---|
Formule moléculaire |
C49H93NO17S |
Poids moléculaire |
1000.3 g/mol |
Nom IUPAC |
(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione;dodecyl hydrogen sulfate |
InChI |
InChI=1S/C37H67NO13.C12H26O4S/c1-14-25-37(10,45)30(41)20(4)27(39)18(2)16-35(8,44)32(51-34-28(40)24(38(11)12)15-19(3)47-34)21(5)29(22(6)33(43)49-25)50-26-17-36(9,46-13)31(42)23(7)48-26;1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15/h18-26,28-32,34,40-42,44-45H,14-17H2,1-13H3;2-12H2,1H3,(H,13,14,15)/t18-,19-,20+,21+,22-,23+,24+,25-,26+,28-,29+,30-,31+,32-,34+,35-,36-,37-;/m1./s1 |
Clé InChI |
SKDGGFHGLZBNBC-YZPBMOCRSA-N |
SMILES isomérique |
CCCCCCCCCCCCOS(=O)(=O)O.CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)O)(C)O |
SMILES canonique |
CCCCCCCCCCCCOS(=O)(=O)O.CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


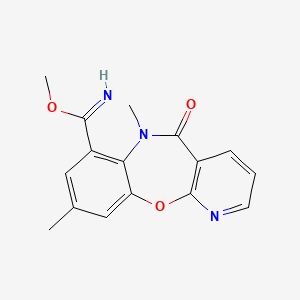



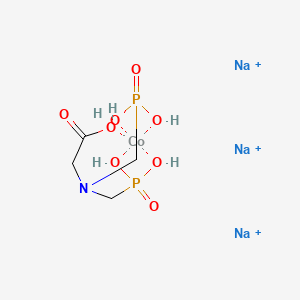
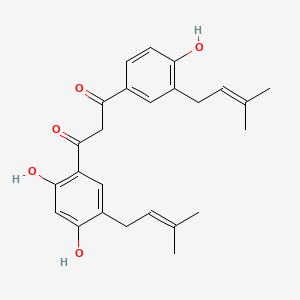
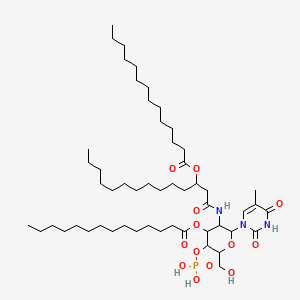
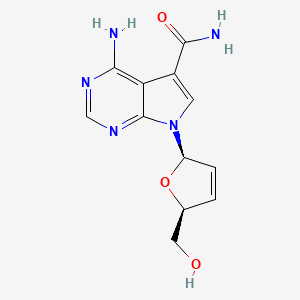


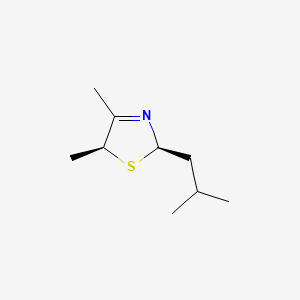
![5-(3-amino-3-oxo-2-sulfanylpropyl)-2-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]benzamide](/img/structure/B12783948.png)


